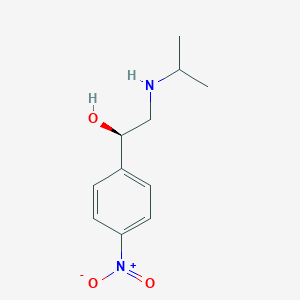
(R)-(-)-Nifenalol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-Nifenalol is a chiral beta-blocker used in the treatment of hypertension and certain types of arrhythmias. It is known for its ability to selectively block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Nifenalol typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method includes the reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often involve low temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of ®-(-)-Nifenalol may involve large-scale resolution techniques or asymmetric synthesis using chiral catalysts. These methods are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-Nifenalol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone precursor to form the alcohol.
Substitution: Nucleophilic substitution reactions can modify the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-(-)-Nifenalol, such as its oxidized or reduced forms, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
®-(-)-Nifenalol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of chiral synthesis and resolution.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Used in the development of new beta-blockers and other cardiovascular drugs.
Mecanismo De Acción
®-(-)-Nifenalol exerts its effects by selectively binding to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension and arrhythmias. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.
Metoprolol: Another selective beta-1 blocker commonly used in cardiovascular diseases.
Uniqueness
®-(-)-Nifenalol is unique due to its chiral nature, which allows for selective binding to beta-adrenergic receptors. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to non-selective beta-blockers.
Propiedades
Número CAS |
5302-35-2 |
|---|---|
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
(1R)-1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H16N2O3/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3/t11-/m0/s1 |
Clave InChI |
UAORFCGRZIGNCI-NSHDSACASA-N |
SMILES isomérico |
CC(C)NC[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
SMILES canónico |
CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


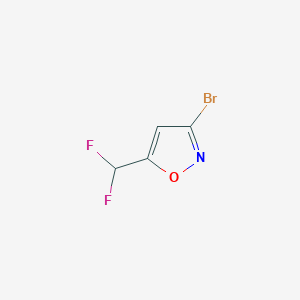
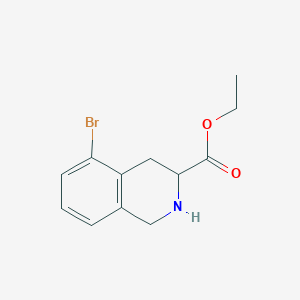
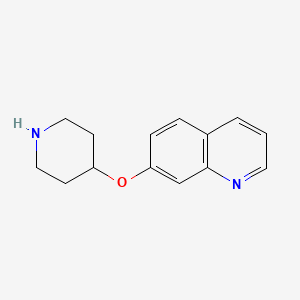
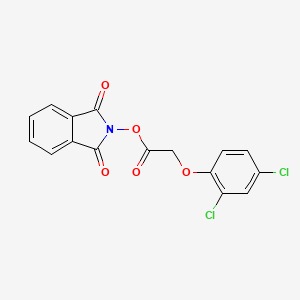
![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
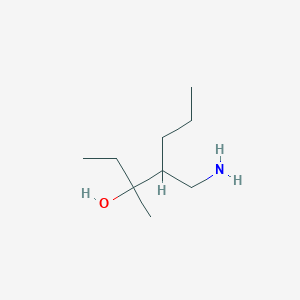
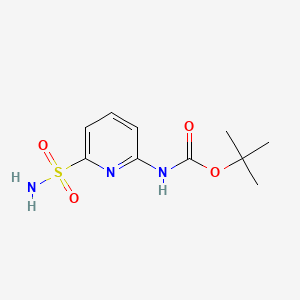

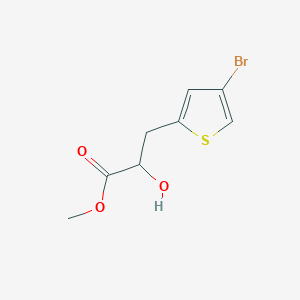
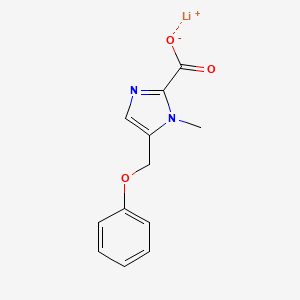
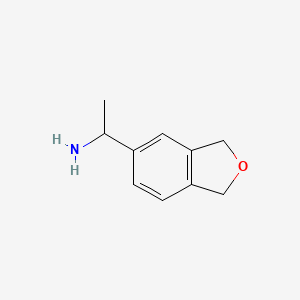


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
